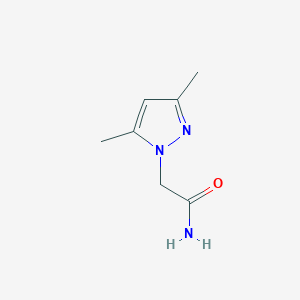
3-(3-chlorophenyl)-2-(4-nitrophenyl)propanoic Acid
Overview
Description
3-Chlorophenyl 4-Nitrophenyl Ether is a chemical compound with the molecular formula C12H8ClNO3 . It has a molecular weight of 249.64982 .
Synthesis Analysis
The synthesis of 3-Chlorophenyl 4-Nitrophenyl Ether can be achieved from 3-Chlorophenol and 4-Fluoronitrobenzene . The reaction conditions involve the use of cesium fluoride/clinoptilolite in dimethyl sulfoxide at 110 degrees Celsius for 0.15 hours .Molecular Structure Analysis
The molecular structure of 3-Chlorophenyl 4-Nitrophenyl Ether consists of 12 carbon atoms, 8 hydrogen atoms, 1 chlorine atom, 1 nitrogen atom, and 3 oxygen atoms .Physical And Chemical Properties Analysis
The physical and chemical properties of 3-Chlorophenyl 4-Nitrophenyl Ether such as melting point, boiling point, density, and toxicity are not specified in the sources .Scientific Research Applications
Cytosolic Phospholipase A2α Inhibition
- A study by Tomoo et al. (2014) explored the synthesis and biological evaluation of indole-based cytosolic phospholipase A2α inhibitors. A compound structurally related to 3-(3-chlorophenyl)-2-(4-nitrophenyl)propanoic acid showed potential as a potent inhibitor in enzyme and cell-based assays, as well as in animal models for inflammation and asthma. This suggests a research application in developing new treatments for inflammatory diseases and asthma (Tomoo et al., 2014).
Enantioseparation of Chiral Compounds
- Research by Tong et al. (2016) focused on the enantioseparation of racemic 2-(substituted phenyl)propanoic acids, including 2-(4-nitrophenyl)propanoic acid and its derivatives. The study's findings contribute to the understanding of how substituents on the benzene ring influence enantiorecognition, which is important in the pharmaceutical industry for producing enantiomerically pure drugs (Tong et al., 2016).
Synthesis of Novel Small Molecules
- A study by Nadaf et al. (2019) described the synthesis of compounds like 4-(4-bromophenyl)-N-(4-chlorophenyl)-N-propylthiazol-2-amine, which share structural similarities with this compound. These compounds were analyzed for their molecular interactions and stability, indicating a research application in the field of organic chemistry and molecular design (Nadaf et al., 2019).
Study of Antimicrobial Properties
- Research conducted by Reddy et al. (2010) involved the synthesis of linked heterocyclic compounds containing structures related to this compound. These compounds were tested for their antimicrobial activity against various bacteria and fungi, suggesting a potential application in developing new antimicrobial agents (Reddy et al., 2010).
Chemical Analysis and Characterization
- A study by Výboh et al. (1972) developed a method for the quantitative determination of the methyl ester of 2-chloro-3-(4-chlorophenyl)propionic acid in technical products. This research contributes to the analytical chemistry field, particularly in the accurate quantification of chemical compounds in various formulations (Výboh et al., 1972).
Safety and Hazards
properties
IUPAC Name |
3-(3-chlorophenyl)-2-(4-nitrophenyl)propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClNO4/c16-12-3-1-2-10(8-12)9-14(15(18)19)11-4-6-13(7-5-11)17(20)21/h1-8,14H,9H2,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALPNDDLVTGIILM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CC(C2=CC=C(C=C2)[N+](=O)[O-])C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201244283 | |
| Record name | 3-Chloro-α-(4-nitrophenyl)benzenepropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201244283 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
860610-54-4 | |
| Record name | 3-Chloro-α-(4-nitrophenyl)benzenepropanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=860610-54-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Chloro-α-(4-nitrophenyl)benzenepropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201244283 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![4-{[(3-Aminophenyl)carbonyl]amino}butanoic acid](/img/structure/B3038256.png)









